molecular formula C14H19NO2 B15243138 (S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

(S)-Methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B15243138
M. Wt: 233.31 g/mol
InChI Key: DYXZLKUYFDDIAN-YPMHNXCESA-N
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Description

(S)-Methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and other specialized materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary but often involve key enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties. Its enantioselective synthesis and diverse reactivity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl (3S)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13+/m1/s1

InChI Key

DYXZLKUYFDDIAN-YPMHNXCESA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC

Origin of Product

United States

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